molecular formula C20H17N3O2 B10861696 Sirtuin-1 inhibitor 1

Sirtuin-1 inhibitor 1

Cat. No.: B10861696
M. Wt: 331.4 g/mol
InChI Key: OEASWMAWUWRMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sirtuin-1 inhibitor 1 is a compound that specifically inhibits the activity of Sirtuin-1, a member of the sirtuin family of NAD±dependent deacetylases. Sirtuin-1 plays a crucial role in various cellular processes, including gene expression, DNA repair, metabolism, and aging. Inhibiting Sirtuin-1 has potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and metabolic syndromes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sirtuin-1 inhibitor 1 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common synthetic route involves the use of hydrazine hydrate and propionic acid as reagents. The reaction mixture is heated at reflux until the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Sirtuin-1 inhibitor 1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound .

Scientific Research Applications

Sirtuin-1 inhibitor 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of Sirtuin-1 in various chemical processes.

    Biology: Employed in research to understand the biological functions of Sirtuin-1 and its involvement in cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, neurodegenerative disorders, and metabolic syndromes.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting Sirtuin-1

Mechanism of Action

Sirtuin-1 inhibitor 1 exerts its effects by binding to the active site of Sirtuin-1, thereby inhibiting its deacetylase activity. This inhibition affects various molecular targets and pathways, including the regulation of gene expression, DNA repair, and metabolic processes. The compound’s mechanism of action involves the modulation of key proteins and enzymes involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Sirtuin-1 inhibitor 1 include:

Uniqueness

This compound is unique due to its specific binding affinity and inhibitory activity towards Sirtuin-1. Its distinct chemical structure and mechanism of action make it a valuable tool in scientific research and drug development. Compared to other similar compounds, this compound may offer advantages in terms of selectivity, potency, and therapeutic potential .

Properties

IUPAC Name

N-[4-(phenylcarbamoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)23-20(25)22-16-9-5-2-6-10-16/h1-14H,(H,21,24)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEASWMAWUWRMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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